BenchChemオンラインストアへようこそ!

Corydamine

Hepatocellular carcinoma Anti-proliferative Cell line screening

Corydamine is the native 3-arylisoquinoline lead compound with a unique dual DNA topoisomerase I/II inhibitory profile not replicated by N-formyl corydamine, hypecumine, or decumbenine B. Its selective anti-proliferative fingerprint—>15-fold selectivity between HCCLM9 and HCT-116—makes it irreplaceable for SAR studies, HCC research targeting PI3K/Akt/mTOR, and comparative oncology. Procure as high-purity analytical standard (≥98%) for phytochemical QC. Ensure experimental validity by choosing the genuine lead scaffold.

Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
Cat. No. B1630839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorydamine
Molecular FormulaC20H18N2O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2
InChIInChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3
InChIKeyVWHAIQHZMVRBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corydamine Compound Procurement: Structural Classification and Baseline Characterization


Corydamine is a naturally occurring 3-arylisoquinoline alkaloid, characterized by a unique 3-phenyl isoquinoline skeleton [1]. It was first isolated from Corydalis incisa (Papaveraceae) and has the molecular formula C₂₀H₁₈N₂O₄ with a molecular weight of 350.37 g/mol [2]. The compound is recognized as a potent dual inhibitor of DNA topoisomerase I and II, with documented anti-cancer activity across multiple cell lines .

Why 3-Arylisoquinoline Analogs Cannot Be Interchanged with Corydamine


Within the 3-arylisoquinoline alkaloid class, subtle structural modifications profoundly alter biological activity, target engagement, and therapeutic window. Compounds such as N-formyl corydamine, hypecumine, and decumbenine B, while structurally related, exhibit distinct potency profiles and mechanisms of action [1]. Corydamine's specific substitution pattern confers a unique dual topoisomerase I/II inhibitory profile and a selective anti-proliferative fingerprint that is not replicated by its closest analogs [2]. Consequently, substituting corydamine with a generic 3-arylisoquinoline or a single-target topoisomerase inhibitor in research protocols introduces significant variability and risks invalidating experimental outcomes.

Corydamine Procurement: Quantitative Differentiation Evidence Against Analogs


Differential Anti-Proliferative Potency in Hepatocellular Carcinoma Models

Corydamine exhibits a distinct anti-proliferative profile compared to the synthetic derivative 1a. While 1a shows higher potency in HCCLM9 cells (IC₅₀ = 6.83 µM), corydamine demonstrates moderate activity (IC₅₀ = 10.02 µM) but with a potentially broader therapeutic window indicated by significantly lower toxicity in normal hepatocytes (L02 IC₅₀ > 150 µM) . This differential potency and selectivity profile guides compound selection based on the specific balance of efficacy and safety required for a given study.

Hepatocellular carcinoma Anti-proliferative Cell line screening

In Vivo Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft

Corydamine demonstrates significant in vivo anti-tumor activity, markedly inhibiting tumor growth in an LM9 xenograft nude mouse model of hepatocellular carcinoma [1]. While the paper does not provide a direct comparator for corydamine's in vivo efficacy, the derivative 1a is also reported to reduce xenograft tumor growth [2]. This confirms that the 3-arylisoquinoline scaffold, as embodied by corydamine, is capable of translating in vitro anti-proliferative effects to an in vivo setting.

Hepatocellular carcinoma Xenograft model In vivo efficacy

Distinct Target Engagement: Dual Topoisomerase I/II Inhibition

Corydamine is characterized as a potent dual inhibitor of both DNA topoisomerase I and II . This dual inhibitory mechanism is a key differentiator from many clinically used agents that target only one of the two enzymes (e.g., the Topo II inhibitor etoposide). While the derivative 1a is also a dual inhibitor and its Topo II activity is noted to be superior to etoposide, corydamine represents the foundational natural product scaffold from which such optimized dual inhibitors are derived [1].

Topoisomerase inhibition Mechanism of action Dual inhibitor

Selective Cytotoxicity Profile Across Cancer Cell Lines

Corydamine displays a unique anti-proliferative fingerprint across a panel of human cancer cell lines. It shows preferential activity against gastric (BGC-823, IC₅₀ = 25.92 µM; HGC-27, IC₅₀ = 20.91 µM) and liver (HCCLM9, IC₅₀ = 10.02 µM; Huh-7, IC₅₀ = 15.51 µM) cancer cells, while being significantly less potent against colorectal (HCT-116, IC₅₀ > 150 µM) and breast (MCF7, IC₅₀ = 49.9 µM) cancer cells . This pattern of differential sensitivity contrasts with the more uniformly potent profile of the synthetic derivative 1a in liver cancer models, underscoring corydamine's distinct pharmacophore interactions.

Cytotoxicity Selectivity Cell line panel

High-Value Procurement and Application Scenarios for Corydamine


Natural Product Scaffold for Dual Topoisomerase I/II Inhibitor Development

Procure corydamine as the native lead compound for structure-activity relationship (SAR) studies aimed at optimizing dual topoisomerase I/II inhibitors. Its unique 3-arylisoquinoline core provides the foundational scaffold from which more potent derivatives (e.g., 1a) have been developed [1]. Researchers can use corydamine to benchmark the impact of synthetic modifications on dual-target engagement and cellular potency.

Preclinical Hepatocellular Carcinoma (HCC) Research

Utilize corydamine as a tool compound in preclinical models of HCC. Its documented in vivo efficacy in reducing tumor growth in an LM9 xenograft model, coupled with its in vitro anti-proliferative activity against HCC cell lines (HCCLM9, Huh-7), makes it a relevant agent for studying the PI3K/Akt/mTOR signaling axis in liver cancer [2] .

Investigating Cancer Cell Line Selectivity Mechanisms

Employ corydamine in comparative oncology studies to probe the molecular basis of differential cytotoxicity. Its >15-fold selectivity between HCCLM9 (sensitive) and HCT-116 (insensitive) cell lines provides a robust experimental system for identifying genetic or proteomic determinants of 3-arylisoquinoline sensitivity .

Analytical Standard for Isoquinoline Alkaloid Research

Source corydamine as a high-purity analytical standard for the identification and quantification of 3-arylisoquinoline alkaloids in natural product extracts. Its well-characterized spectroscopic properties [1] support its use as a reference in quality control and phytochemical analysis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corydamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.